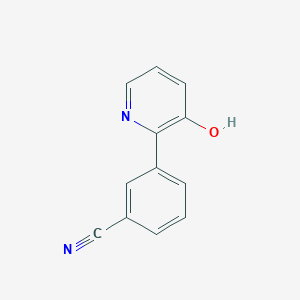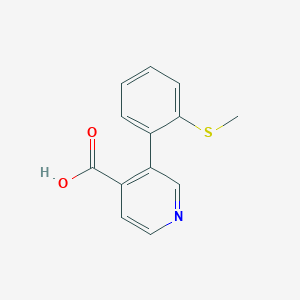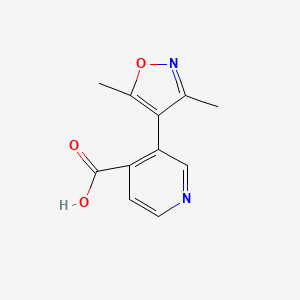
5-(3-Methylphenyl)pyridin-3-ol
Overview
Description
“5-(3-Methylphenyl)pyridin-3-ol” is a chemical compound with the molecular formula C12H11NO. It is a derivative of pyridin-3-ol, which is a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyridine ring attached to a phenyl ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The phenyl ring is a six-membered carbon ring .Scientific Research Applications
Food Chemistry and Formation in Honey
- Formation in Foods: A study by Hidalgo et al. (2020) explored the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, a similar compound to 5-(3-Methylphenyl)pyridin-3-ol. This research is significant in understanding the formation of pyridin-3-ols in foods, particularly in honey and sugarcane honey, during thermal heating processes (Hidalgo, Lavado-Tena, & Zamora, 2020).
Biotechnological Applications
- Enzymatic Conversion for Chemical Industry: Stankevičiūtė et al. (2016) discussed the use of Burkholderia sp. MAK1 in the oxyfunctionalization of pyridine derivatives, including the production of hydroxylated pyridines. This biotechnological approach is crucial for synthesizing pyridinols and pyridinamines, which are key intermediates in the chemical and pharmaceutical industries (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).
Material Science and OLED Development
- Electroluminescence in OLEDs: Research by Su et al. (2021) highlighted the development of orange-red iridium(III) complexes with pyrazol-pyridine ligands for use in OLEDs. These findings indicate the potential of pyridine derivatives in enhancing the performance of OLED devices, emphasizing their role in material science (Su, Li, Yang, Zhou, Song, Zhou, & Qu, 2021).
Organic Chemistry and Catalysis
- Methylation of Pyridines: Grozavu et al. (2020) described a catalytic method for the methylation of pyridines, crucial in organic chemistry and drug discovery. This research demonstrates the versatility of pyridine compounds, like this compound, in synthetic chemistry (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
properties
IUPAC Name |
5-(3-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13-7-11/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXYVXWSONITED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682516 | |
| Record name | 5-(3-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-22-9 | |
| Record name | 5-(3-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















